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Compound of Interest

Compound Name: RLX-33

Cat. No.: B10830785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RLX-
33, a novel small molecule modulator of the relaxin-3/RXFP3 system. The information is

compiled from peer-reviewed scientific literature and patent filings, offering a detailed resource

for researchers and drug development professionals.

Introduction to RLX-33 and the Relaxin-3/RXFP3
System
RLX-33 is a first-in-class, nonpeptide small molecule identified as a potent and selective

antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1][2][3][4] The relaxin-3/RXFP3

system is a neuropeptide signaling pathway primarily expressed in the brain and implicated in a

variety of physiological processes, including stress responses, appetite regulation, and reward-

seeking behaviors.[1] As a G protein-coupled receptor (GPCR), RXFP3 represents an attractive

therapeutic target for conditions such as metabolic syndrome, obesity, and substance use

disorders.[1][5] RLX-33 has emerged from high-throughput screening and subsequent

structure-activity relationship studies as a promising lead compound for targeting this system.

[1][6]
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RLX-33 functions as a negative allosteric modulator (NAM) of the RXFP3 receptor.[5][7] This

means that it binds to a site on the receptor that is distinct from the binding site of the

endogenous agonist, relaxin-3. This binding event modulates the receptor's conformation in

such a way that it reduces the affinity and/or efficacy of the agonist.[5]

The key aspects of RLX-33's mechanism of action are:

Antagonism of RXFP3: RLX-33 inhibits the intracellular signaling cascades initiated by the

binding of relaxin-3 to the RXFP3 receptor.[1]

Negative Allosteric Modulation: Further characterization has revealed that RLX-33 acts as a

NAM, causing a rightward shift in the agonist concentration-response curve and a

depression of the maximal response, demonstrating insurmountable antagonism.[5]

Inhibition of Downstream Signaling: Specifically, RLX-33 has been shown to block the

relaxin-3-induced phosphorylation of ERK1/2, a key downstream signaling event in the

MAPK pathway.[3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for RLX-33 in various in vitro

and in vivo studies.

Table 1: In Vitro Activity of RLX-33
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Assay Cell Line Parameter Value Reference

cAMP

Accumulation
hRXFP3-CHO IC50 2.36 µM [8]

GTPγS Binding hRXFP3-CHO IC50 3.07 µM [8]

ERK1

Phosphorylation
- IC50 7.82 µM [3]

ERK2

Phosphorylation
- IC50 13.86 µM [3]

Selectivity -
Fold Selectivity

for RXFP3
>50-fold [8]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of RLX-33 in Rats

Study Animal Model
Dose &
Administration

Key Finding Reference

Pharmacokinetic

s
Male Wistar Rats 10 mg/kg; IP

Good brain

penetration,

99.8% plasma

protein binding

[3]

Feeding

Behavior
Male Wistar Rats 10 mg/kg; IP

Blocked RXFP3

agonist-induced

food intake

[1][3]

Alcohol Self-

Administration

Male and Female

Wistar Rats
5 mg/kg; IP

Reduced alcohol

self-

administration

[7][9]

Alcohol Self-

Administration

Alcohol-

Preferring P Rats
5 mg/kg; IP

Reduced alcohol

self-

administration in

males

[7]
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Signaling Pathway of RLX-33 Action
The following diagram illustrates the signaling pathway of the relaxin-3/RXFP3 system and the

inhibitory action of RLX-33.
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Caption: Signaling pathway of the relaxin-3/RXFP3 system and the inhibitory action of RLX-
33.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

5.1. RXFP3 cAMP Assay

Cell Line: A stable Chinese Hamster Ovary (CHO-K1) cell line expressing human RXFP3

(hRXFP3) was used.

Methodology: The LANCE® Ultra kit was employed to detect cAMP accumulation in 384-well

plates. This assay is based on the competition between a europium chelate-labeled cAMP

tracer and unlabeled cAMP produced by the cells for binding to a specific antibody.

Procedure:

Cells were cultured and seeded into 384-well plates.
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Cells were pre-incubated with varying concentrations of RLX-33.

The RXFP3 agonist (e.g., relaxin-3 or R3/I5) was added to stimulate the receptor.

The detection reagents from the LANCE® Ultra kit were added.

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was

measured. A decrease in signal indicates an increase in intracellular cAMP.

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a

four-parameter logistic equation.

5.2. In Vivo Feeding Study

Animal Model: Male Wistar rats were used.

Methodology: The study was designed to assess the ability of RLX-33 to block the orexigenic

(appetite-stimulating) effects of an RXFP3-selective agonist.

Procedure:

Rats were habituated to the experimental conditions.

A baseline food intake was established.

On the test day, rats were pre-treated with RLX-33 (e.g., 10 mg/kg, intraperitoneally) or

vehicle.

After a set pre-treatment time, the RXFP3-selective agonist R3/I5 was administered (e.g.,

intracerebroventricularly).

Food intake was measured at regular intervals (e.g., hourly for 4 hours).

Data Analysis: Food intake between the RLX-33 treated group and the vehicle control group

was compared using appropriate statistical tests (e.g., ANOVA).[1]

5.3. Alcohol Self-Administration Study

Animal Models: Wistar rats and alcohol-preferring P rats were used.[7]
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Methodology: This experiment aimed to evaluate the effect of RLX-33 on voluntary alcohol

consumption.

Procedure:

Rats were trained to self-administer alcohol in operant conditioning chambers.

A stable baseline of alcohol intake was achieved.

On test days, rats received an intraperitoneal injection of RLX-33 (at various doses, e.g.,

0, 5, 10, 20 mg/kg) or vehicle one hour prior to the self-administration session.[9]

The number of lever presses for alcohol and sucrose (as a control for general reward) was

recorded.

Locomotor activity was also monitored to assess for non-specific sedative effects.[7]

Data Analysis: The effect of different doses of RLX-33 on alcohol and sucrose self-

administration was analyzed using statistical methods such as repeated measures ANOVA.

[9]

Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of

a compound like RLX-33.
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Caption: A generalized experimental workflow for the discovery and preclinical evaluation of
RLX-33.

Conclusion and Future Directions
RLX-33 represents a significant advancement in the pharmacology of the relaxin-3/RXFP3

system, being the first small molecule antagonist and negative allosteric modulator with in vivo

activity.[1][5] Its ability to modulate feeding and alcohol-seeking behaviors in preclinical models
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highlights the therapeutic potential of targeting the RXFP3 receptor.[1][7] Future research will

likely focus on further lead optimization to improve upon the pharmacokinetic properties of

RLX-33, such as its aqueous solubility and plasma-protein binding, to develop drug candidates

with enhanced clinical potential for treating metabolic and substance use disorders.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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